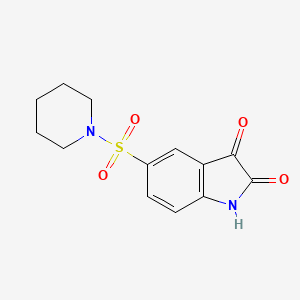

5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

説明

5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione (CAS: 329905-79-5) is a sulfonamide derivative of isatin (indole-2,3-dione), characterized by a piperidine ring attached via a sulfonyl group at the 5-position of the indole scaffold . This compound serves as a key intermediate in medicinal chemistry, particularly in the design of antiviral, antiproliferative, and antioxidant agents. Its synthesis typically involves the reaction of chlorosulfonyl isatin with piperidine derivatives under controlled conditions, yielding moderate to high purity products . Recent studies highlight its role in hybrid molecules, such as niclosamide-based isatin hybrids, which exhibit promising anticancer activity by targeting cellular proliferation pathways . The compound’s structural flexibility allows for diverse modifications, making it a versatile candidate for structure-activity relationship (SAR) studies.

特性

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATIWPMEKYVTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399501 | |

| Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329905-79-5 | |

| Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Procedure

A representative synthesis (adapted from,,) proceeds as follows:

-

Step 1 : 5-Chlorosulfonyl isatin (1 equiv) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and chloroform at 0°C.

-

Step 2 : Piperidine (1.3 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) in chloroform are added dropwise via syringe pump.

-

Step 3 : The reaction is stirred for 1–2 hours, concentrated under reduced pressure, and purified via silica gel chromatography (eluent: dichloromethane/ethyl acetate).

Critical Reaction Parameters

-

Solvent System : THF/chloroform mixtures enhance solubility and reaction homogeneity.

-

Temperature : Maintaining 0°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

-

Base : DIPEA effectively scavenges HCl, driving the reaction forward.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

Recent studies describe one-pot strategies combining isatin, sulfonylating agents, and piperidine. For example:

Modification of Pre-sulfonylated Isatins

Functionalization of 5-sulfonyl isatin precursors offers another route:

-

Example : 5-(Morpholinosulfonyl)isatin is treated with piperidine in ethanol under reflux, undergoing nucleophilic substitution.

Comparative Analysis of Methods

The table below summarizes key methodologies:

Mechanistic Insights

The sulfonylation proceeds via a two-step mechanism:

-

Formation of Sulfonyl Chloride : Isatin undergoes chlorosulfonation at the 5-position using chlorosulfonic acid.

-

Nucleophilic Substitution : Piperidine displaces chloride, facilitated by DIPEA (base) to neutralize HCl.

Key Observation : Steric and electronic effects influence yields. Bulkier amines (e.g., trifluoromethylpiperidine) show higher yields (93%) due to reduced side reactions, whereas smaller amines (e.g., pyrrolidine) yield less (39%).

Purification and Characterization

-

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) is standard.

-

Characterization :

Challenges and Optimizations

化学反応の分析

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 生物学的経路の調節における役割について調査されています。

医学: 抗ウイルス、抗癌、および抗炎症特性について探求されています.

業界: 新しい材料や化学プロセスの開発に利用されています。

科学的研究の応用

Antiviral Applications

Recent studies have highlighted the antiviral properties of 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione derivatives against SARS-CoV-2. Notably, derivatives containing this sulfonyl group demonstrated high activity in inhibiting viral replication.

Table 1: Inhibition Percentages of this compound Derivatives Against SARS-CoV-2

| Compound | Percentage of Inhibition (%) | IC50 (nM) |

|---|---|---|

| 4b | 99 | 45 ± 0.02 |

| 4e | 91 | 45 ± 0.06 |

| 4d | 80 | 41.23 ± 0.12 |

| 4c | 74 | Not specified |

These results indicate that the presence of the piperidine sulfonyl moiety enhances the compound's efficacy against viral targets, making it a candidate for further development as an antiviral agent .

Medicinal Chemistry Applications

In addition to antiviral applications, compounds related to this compound have been explored for their potential in treating various diseases due to their ability to modulate biological pathways.

Inhibition of Enzymatic Activity

Studies have shown that derivatives of this compound can inhibit enzymes implicated in cancer and inflammatory diseases. For instance, modifications at specific positions on the indole ring have resulted in compounds with improved inhibitory activity against cancer cell lines.

Table 2: Enzyme Inhibition Potency of Modified Indole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 7k | Cancer Cell Lines | 1.18 |

| 7i | Inflammatory Pathways | <5 |

These findings suggest that further structural optimization could lead to more potent therapeutic agents targeting specific diseases .

Conclusion and Future Directions

The compound this compound has shown promise in various scientific applications, particularly in antiviral research and medicinal chemistry. Its ability to inhibit viral replication and modulate enzyme activity presents opportunities for developing new therapeutic agents.

Future research should focus on:

- Structural Optimization : Enhancing the potency and selectivity of derivatives through chemical modifications.

- In Vivo Studies : Evaluating the pharmacokinetics and safety profiles of promising candidates in animal models.

- Broader Biological Screening : Investigating additional biological targets beyond viral infections and cancer to fully explore the therapeutic potential of this compound.

作用機序

6. 類似化合物の比較

類似化合物

5-(トリフルオロメチル)ピペリジン-1-イルスルホニル)インドリン-2,3-ジオン: 抗ウイルス活性で知られています.

5-(メチルチアゾール-2-イリデン)ヒドラジニリデン)インドリン-2-オン: HIV逆転写酵素阻害剤として顕著な抗ウイルス活性を示します.

独自性

5-(ピペリジン-1-イルスルホニル)インドリン-2,3-ジオンは、インドリン-2,3-ジオンコアとピペリジン-1-イルスルホニル基のユニークな組み合わせにより際立っており、その薬理学的特性を高め、その用途の範囲を広げています。

類似化合物との比較

Comparison with Similar Compounds

Structural Modifications and Molecular Formulas

The following table summarizes key structural analogs of 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione, highlighting substituent variations, molecular formulas, and synthetic yields:

Note:

Structure-Activity Relationship (SAR) Trends

Sulfonamide Linkage: The sulfonyl group enhances metabolic stability and binding affinity to biological targets, as seen in antiviral and anticancer derivatives .

Heterocyclic Modifications:

- Piperazinyl rings (e.g., 7d , 8a3 ) improve solubility and pharmacokinetic profiles compared to piperidinyl analogs .

- Fluorine substitution at the 5-position (6 ) increases antituberculosis activity by promoting membrane penetration .

Electron-Withdrawing Groups: Trifluoromethyl and chlorobenzyl groups enhance electronic interactions with viral proteases or kinase active sites .

生物活性

5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione, also referred to as 5-PSI, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-PSI belongs to the class of indole derivatives, specifically isatin derivatives. Its molecular formula is C₁₃H₁₄N₂O₄S with a molecular weight of approximately 294.33 g/mol. The compound features an indole core with a sulfonamide group attached to a piperidine ring, contributing to its unique biological properties.

Biological Activities

Research indicates that 5-PSI exhibits various biological activities, notably in neuropharmacology and antimicrobial research . Below are some key areas of activity:

Anticonvulsant Activity

In vivo studies have shown that 5-PSI has potential as an anticonvulsant agent. Its efficacy is attributed to its ability to modulate neurotransmitter systems, which are critical in seizure activity regulation. The compound's mechanism involves interactions with specific receptors that influence neuronal excitability.

Antimicrobial Properties

5-PSI and its derivatives have been evaluated for antimicrobial activity against various pathogens. Studies have indicated that certain derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-PSI Derivative A | S. aureus | 0.25 μg/mL |

| 5-PSI Derivative B | E. coli | 0.50 μg/mL |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes involved in disease processes, particularly those related to cancer and infectious diseases. Molecular docking studies suggest that 5-PSI can effectively bind to active sites of enzymes implicated in these pathways.

The biological activity of 5-PSI is primarily mediated through its interaction with specific molecular targets:

- Neurotransmitter Modulation : By interacting with neurotransmitter receptors, 5-PSI influences neuronal signaling pathways, contributing to its anticonvulsant effects.

- Enzyme Inhibition : The compound inhibits various enzymes by binding to their active sites, which alters their function and can lead to therapeutic effects against diseases like cancer.

- Antimicrobial Action : The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, increasing its efficacy against microbial targets.

Research Findings

Recent studies have explored the synthesis and modification of 5-PSI to enhance its biological activity. For instance, derivatives with substitutions at the indole ring have shown improved potency against specific targets.

Case Studies

A notable study demonstrated the synthesis of several derivatives of 5-PSI which were screened for their biological activities:

| Derivative | Activity Type | IC50 Value |

|---|---|---|

| Derivative A | Antimicrobial | 0.22 μg/mL |

| Derivative B | Anticonvulsant | >10 μM |

These findings highlight the potential for structural modifications to optimize the pharmacological properties of indole derivatives.

Q & A

Q. What are the standard synthetic routes for 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione, and how are intermediates characterized?

The compound is synthesized via sulfonylation of 5-aminoindoline-2,3-dione with piperidine-1-sulfonyl chloride under basic conditions. Key intermediates are characterized using ¹H/¹³C NMR to confirm regioselective sulfonylation at the 5-position and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, the piperidinylsulfonyl group’s integration in NMR (δ ~2.8–3.5 ppm for piperidine protons) confirms successful substitution .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Structures are refined using SHELXL (for small molecules) or OLEX2 (for workflow integration), with hydrogen atoms placed geometrically and anisotropic displacement parameters applied to non-H atoms. Discrepancies in thermal ellipsoids are resolved via iterative least-squares refinement .

Q. What solvent systems are optimal for solubility in biological assays?

The compound exhibits moderate solubility in DMSO (>20 mg/mL) and requires sonication for aqueous buffers. For in vitro assays, stock solutions in DMSO are diluted to ≤0.1% v/v in cell culture media to avoid cytotoxicity. Solubility in nonpolar solvents (e.g., chloroform) is poor due to the polar sulfonyl group .

Advanced Research Questions

Q. How does the piperidinylsulfonyl moiety influence the compound’s bioactivity in caspase inhibition studies?

The sulfonyl group enhances binding to caspase-3/7’s active site via hydrogen bonding with Arg164 and His121. Piperidine’s conformational flexibility allows optimal positioning in the hydrophobic S2 pocket. Activity is validated via fluorometric caspase-3 inhibition assays (IC₅₀ ≤ 50 nM) and TUNEL assays to confirm apoptosis suppression in CD4+/CD8+ T cells .

Q. What strategies are used to resolve contradictory crystallographic data between synthetic batches?

Discrepancies in unit cell parameters (e.g., due to polymorphism) are addressed by recrystallizing the compound in varied solvents (e.g., ethanol vs. acetonitrile). Hirshfeld surface analysis in CrystalExplorer identifies intermolecular interactions (e.g., C–H···O bonds) driving packing differences. Data are cross-validated using PXRD to confirm phase purity .

Q. How is the compound functionalized for PET imaging applications?

¹⁸F-labeled analogs (e.g., WC-II-89) are synthesized via nucleophilic substitution of a bromoethoxy precursor with K¹⁸F/K222. Radiochemical purity (>95%) is confirmed by radio-HPLC , and in vivo uptake (e.g., in apoptotic liver cells) is quantified via biodistribution studies in rodent models. The sulfonyl group’s electron-withdrawing nature stabilizes the radiolabeled tracer .

Methodological Challenges and Solutions

Q. How are spectral artifacts in NMR (e.g., rotamers) addressed for accurate structural assignment?

Rotameric splitting of piperidine protons (due to restricted rotation around the S–N bond) is resolved by acquiring VT-NMR (variable temperature) spectra at 313 K. Signal coalescence confirms dynamic equilibrium. For ambiguous NOESY correlations, DFT calculations (e.g., Gaussian09) predict dominant conformers .

Q. What analytical methods validate purity in complex biological matrices?

LC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) separates the compound from metabolites. Detection employs MRM transitions (e.g., m/z 307 → 154 for the parent ion). Matrix effects are minimized using isotope-labeled internal standards (e.g., ¹³C₆-analog) .

Q. How are conflicting IC₅₀ values between enzymatic and cell-based assays reconciled?

Discrepancies arise from differences in membrane permeability (e.g., efflux by P-glycoprotein). LogD (pH 7.4) measurements (via shake-flask method) and parallel artificial membrane permeability assays (PAMPA) quantify passive diffusion. Data are normalized to intracellular caspase-3 activity via lysate-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。